Cas no 162848-16-0 (4-(1H-1,2,4-Triazol-1-yl)benzoic Acid)

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-[1,2,4]Triazol-1-yl-benzoic acid
- Benzoic acid,4-(1H-1,2,4-triazol-1-yl)-
- 4-(1,2,4-Triazol-1-yl)benzoic Acid
- AKOS B022049
- BUTTPARK 95\50-80
- ART-CHEM-BB B022049
- RARECHEM AL BE 1325
- 4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID
- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
-
- MDL: MFCD02682060
- インチ: InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
- InChIKey: FOMQQGKCPYKKHQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N2C=NC=N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 189.05400
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
じっけんとくせい
- ゆうかいてん: 318 °C
- フラッシュポイント: 210.3℃
- PSA: 68.01000
- LogP: 0.96550
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052998-5g |
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID |
162848-16-0 | 95% | 5g |
$490 | 2024-06-05 | |
TRC | T767633-100mg |
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid |
162848-16-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
eNovation Chemicals LLC | Y1041581-5g |
Benzoic acid, 4-(1H-1,2,4-triazol-1-yl)- |
162848-16-0 | 95% | 5g |
$120 | 2024-06-07 | |
Enamine | EN300-12928-2.5g |
4-(1H-1,2,4-triazol-1-yl)benzoic acid |
162848-16-0 | 95% | 2.5g |
$102.0 | 2023-07-05 | |
abcr | AB224409-250mg |
4-(1H-1,2,4-Triazol-1-yl)benzoic acid, 95%; . |
162848-16-0 | 95% | 250mg |
€75.50 | 2025-02-21 | |
TRC | T767633-50mg |
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid |
162848-16-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D687241-25g |
4-(1,2,4-Triazol-1-yl)benzoic Acid |
162848-16-0 | >97% | 25g |
$755 | 2024-07-20 | |
Ambeed | A174379-1g |
4-[1,2,4]Triazol-1-yl-benzoic acid |
162848-16-0 | 95% | 1g |
$39.0 | 2025-02-20 | |
Enamine | EN300-12928-10.0g |
4-(1H-1,2,4-triazol-1-yl)benzoic acid |
162848-16-0 | 95% | 10.0g |
$371.0 | 2023-07-05 | |
Alichem | A019097038-5g |
4-[1,2,4]Triazol-1-yl-benzoic acid |
162848-16-0 | 97% | 5g |
233.20 USD | 2021-06-17 |
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid 関連文献
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Liangliang Zhang,Zixi Kang,Xuelian Xin,Daofeng Sun CrystEngComm 2016 18 193
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Teng Li,Jian Yang,Xu-Jia Hong,Yan-Jun Ou,Zhi-Gang Gu,Yue-Peng Cai CrystEngComm 2014 16 3848
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Ai-Xin Zhu,Zhen-Zhe Qiu,Li-Bo Yang,Xiao-Dan Fang,Si-Jin Chen,Quan-Qing Xu,Qiu-Xia Li CrystEngComm 2015 17 4787
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Shyamapada Nandi,Sattwick Haldar,Debanjan Chakraborty,Ramanathan Vaidhyanathan J. Mater. Chem. A 2017 5 535
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5. From helix to helical pores: solid-state crystalline conversions triggered by gas–solid reactionsJie Liu,Jia-Jia Du,Yuan Wu,Yi-Fang Zhao,Xiao-Ping Zhou,Dan Li Chem. Commun. 2017 53 12950
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Min-Min Liu,Yan-Lin Bi,Qin-Qin Dang,Xian-Ming Zhang Dalton Trans. 2015 44 19796
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Wen-Wen He,Shun-Li Li,Ya-Qian Lan Inorg. Chem. Front. 2018 5 279
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Manpreet Singh,Athulya S. Palakkal,Renjith S. Pillai,Subhadip Neogi J. Mater. Chem. C 2021 9 7142
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Hatem A. Abuelizz,Hanem?M. Awad,Mohamed Marzouk,Fahd A. Nasr,Ali S. Alqahtani,Ahmed H. Bakheit,Ahmed M. Naglah,Rashad Al-Salahi RSC Adv. 2019 9 19065
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Suvam Kumar Panda,Sagarika Mishra,Akhilesh Kumar Singh Dalton Trans. 2021 50 7139
4-(1H-1,2,4-Triazol-1-yl)benzoic Acidに関する追加情報
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (CAS No. 162848-16-0): A Versatile Building Block in Modern Chemistry
In the realm of organic synthesis and pharmaceutical research, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (CAS No. 162848-16-0) has emerged as a critical intermediate. This compound, characterized by its triazole and benzoic acid functional groups, is widely utilized in the development of agrochemicals, pharmaceuticals, and advanced materials. Its unique structure enables diverse applications, from drug design to material science, making it a focal point for researchers and industry professionals alike.
The 1,2,4-triazole moiety in 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is particularly noteworthy due to its bioisosteric properties, which mimic other heterocycles like imidazoles or pyrazoles. This feature enhances the compound's utility in medicinal chemistry, where it is often incorporated into molecules targeting enzymes or receptors. Recent studies highlight its role in designing antifungal agents and kinase inhibitors, aligning with the growing demand for novel therapeutics in precision medicine.
From an industrial perspective, CAS No. 162848-16-0 is valued for its stability and reactivity under mild conditions. Its benzoic acid component facilitates easy derivatization, enabling the synthesis of esters, amides, and other derivatives. This adaptability is crucial for industries exploring sustainable chemistry practices, as it reduces waste and improves reaction efficiency—a key concern in green chemistry initiatives.
In the context of AI-driven drug discovery, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid has gained attention as a fragment library candidate. Computational models frequently identify its scaffold as a high-value building block for virtual screening, addressing the need for cost-effective and rapid drug development. This aligns with trends in machine learning-assisted synthesis, where researchers prioritize compounds with proven modularity.
Environmental and regulatory considerations also play a role in its popularity. Unlike many high-risk intermediates, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is not classified as hazardous, making it a safer choice for labs adhering to stringent safety protocols. Its compatibility with REACH and FDA guidelines further solidifies its position in global supply chains.
Looking ahead, the demand for CAS No. 162848-16-0 is expected to rise, driven by innovations in catalysis and bioconjugation. Its dual functionality—combining a heterocycle with a carboxylic acid—makes it indispensable for creating hybrid materials and prodrugs. As the scientific community continues to explore its potential, this compound remains a cornerstone of modern synthetic chemistry.
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